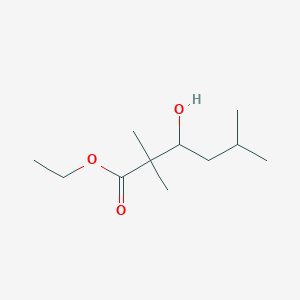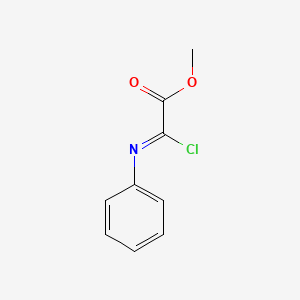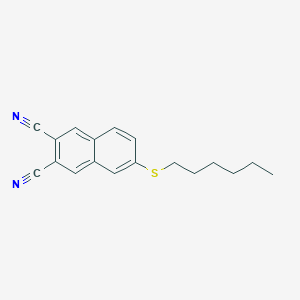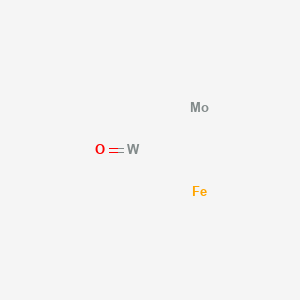![molecular formula C44H38O2 B14286060 4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl CAS No. 135706-01-3](/img/structure/B14286060.png)
4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and ethenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1’-biphenyl typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-ethenylphenol with a suitable alkylating agent to form 4-[(4-ethenylphenyl)methoxy]phenyl derivatives. These intermediates are then subjected to further reactions, such as Friedel-Crafts alkylation, to introduce the biphenyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated derivatives.
Aplicaciones Científicas De Investigación
4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1’-biphenyl involves its interaction with specific molecular targets. The compound’s aromatic rings and ethenyl groups allow it to participate in π-π stacking interactions and other non-covalent interactions. These interactions can influence the compound’s behavior in various environments, such as in biological systems or electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A: Similar in structure but lacks the ethenyl groups.
4,4’-Dimethylbibenzyl: Contains a biphenyl core but with different substituents.
2,2-Bis(4’-methoxyphenyl)propane: Shares the methoxyphenyl groups but has a different central structure.
Uniqueness
4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1’-biphenyl is unique due to its combination of ethenyl groups and biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
135706-01-3 |
|---|---|
Fórmula molecular |
C44H38O2 |
Peso molecular |
598.8 g/mol |
Nombre IUPAC |
1-[1,1-bis[4-[(4-ethenylphenyl)methoxy]phenyl]ethyl]-4-phenylbenzene |
InChI |
InChI=1S/C44H38O2/c1-4-33-11-15-35(16-12-33)31-45-42-27-23-40(24-28-42)44(3,39-21-19-38(20-22-39)37-9-7-6-8-10-37)41-25-29-43(30-26-41)46-32-36-17-13-34(5-2)14-18-36/h4-30H,1-2,31-32H2,3H3 |
Clave InChI |
VRYOYPYOPNJURD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C3=CC=C(C=C3)OCC4=CC=C(C=C4)C=C)C5=CC=C(C=C5)OCC6=CC=C(C=C6)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


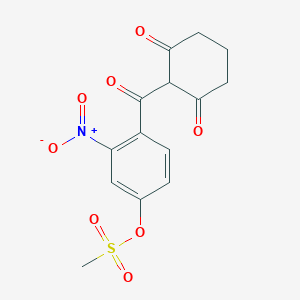
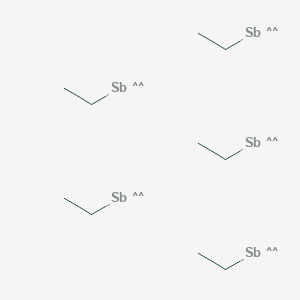
![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)
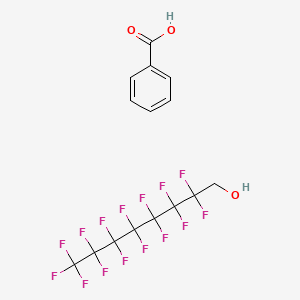
![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)


![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)

